molecular formula C5H3BrN4 B112102 3-Amino-6-bromopyrazine-2-carbonitrile CAS No. 17231-51-5

3-Amino-6-bromopyrazine-2-carbonitrile

Cat. No. B112102
M. Wt: 199.01 g/mol
InChI Key: XXCFWGIRIFRPER-UHFFFAOYSA-N
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Patent
US08669256B2

Procedure details

A solution of copper(i) cyanide (1.20 g, 13.42 mmol) and sodium cyanide (0.658 g, 13.42 mmol) in DMF (10 mL) was heated to 125° C. 2-amino-3,5-dibromo pyrazine (2.61 g, 10.32 mmol) was added in portions. The reaction was stirred at 125° C., and after 5 h quenched in ice cold NaHCO3 solution. The black precipitate was filtrated off and the filtrate was extracted (3×) with EtOAc. The organic layer was washed with brine, dried and evaporated. Purification by chromatography (CH2Cl2) gave pure 3-amino-6-bromopyrazine-2-carbonitrile 14 (1.38 g, 67.2%). 1H-NMR (400 MHz, CDCl3) 5.29 (br s, 2H), 8.30 (s, 1H). (m/z)=199 and 201 (M+H)+.
Name
copper(i) cyanide
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
0.658 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
2.61 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cu][C:2]#[N:3].[C-]#N.[Na+].[NH2:7][C:8]1[C:13](Br)=[N:12][C:11]([Br:15])=[CH:10][N:9]=1>CN(C=O)C>[NH2:7][C:8]1[C:13]([C:2]#[N:3])=[N:12][C:11]([Br:15])=[CH:10][N:9]=1 |f:1.2|

Inputs

Step One
Name
copper(i) cyanide
Quantity
1.2 g
Type
reactant
Smiles
[Cu]C#N
Name
Quantity
0.658 g
Type
reactant
Smiles
[C-]#N.[Na+]
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
2.61 g
Type
reactant
Smiles
NC1=NC=C(N=C1Br)Br

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
125 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred at 125° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
after 5 h quenched in ice cold NaHCO3 solution
Duration
5 h
FILTRATION
Type
FILTRATION
Details
The black precipitate was filtrated off
EXTRACTION
Type
EXTRACTION
Details
the filtrate was extracted (3×) with EtOAc
WASH
Type
WASH
Details
The organic layer was washed with brine
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
Purification by chromatography (CH2Cl2)

Outcomes

Product
Name
Type
product
Smiles
NC=1C(=NC(=CN1)Br)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 1.38 g
YIELD: PERCENTYIELD 67.2%
YIELD: CALCULATEDPERCENTYIELD 67.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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